3-Méthyl-1,2,4-triazine

Vue d'ensemble

Description

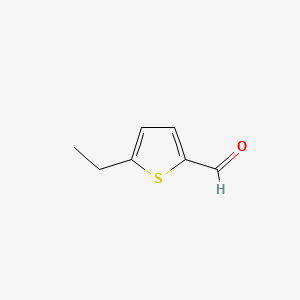

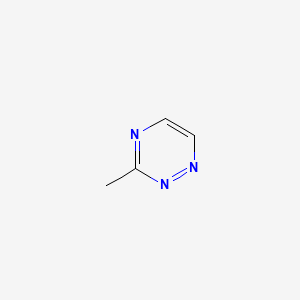

3-Methyl-1,2,4-triazine is a heterocyclic compound with the molecular formula C4H5N3 . It’s a derivative of triazine, a six-membered ring compound with three nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives has been reported in various studies . For instance, one study reported the synthesis of 5,6-Biaryl-1,2,4-triazine-3-amine derivatives .Molecular Structure Analysis

The molecular structure of 3-Methyl-1,2,4-triazine includes a six-membered ring with three nitrogen atoms . The molecular formula is C4H5N3 and the monoisotopic mass is 95.048347 Da .Chemical Reactions Analysis

Triazine compounds, including 1,2,4-triazines, are known to undergo various organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . They are also known to react robustly with trans-cyclooctene .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-1,2,4-triazine include a density of 1.1±0.1 g/cm3, boiling point of 214.5±23.0 °C at 760 mmHg, and vapour pressure of 0.2±0.4 mmHg at 25°C .Applications De Recherche Scientifique

Chimie médicinale : Agents anticancéreux

Le noyau s-triazine est un échafaudage précieux dans la découverte de nouveaux médicaments anticancéreux. Les dérivés de 3-Méthyl-1,2,4-triazine ont été explorés pour leur potentiel en tant qu'agents thérapeutiques contre divers cancers. Par exemple, les dérivés de s-triazine comme l'altrétamine sont approuvés pour le traitement du cancer de l'ovaire réfractaire, soulignant l'importance de ce composé en chimie médicinale .

Science des matériaux : Ignifugeants

Les polymères à base de s-triazine se sont avérés efficaces dans la conception et le développement de nouveaux ignifugeants. L'incorporation de this compound dans les polymères améliore leurs propriétés ignifuges, les rendant appropriés pour une utilisation dans les matériaux nécessitant une résistance élevée au feu .

Optoélectronique : Matériaux OLED

Les propriétés optoélectroniques des polymères ou macromolécules à base de s-triazine sont prometteuses pour des applications dans les diodes électroluminescentes organiques (OLED) et les matériaux de guidage de la lumière. Ces matériaux présentent une bonne luminescence et peuvent être utilisés dans le développement d'écrans et de solutions d'éclairage .

Chimie analytique : Phases stationnaires chirales

Les dérivés de 1,3,5-triazine, y compris ceux contenant un fragment this compound, sont utilisés comme phases stationnaires chirales en chromatographie. Ils aident à déterminer l'excès énantiomérique par spectroscopie RMN et la configuration absolue par dichroïsme circulaire, qui sont cruciales dans l'analyse des composés chiraux .

Biologie chimique : Chimie bioorthogonale

Les applications bioorthogonales des dérivés de triazine sont importantes en biologie chimique. Ils réagissent avec diverses alcènes et alcynes contraintes, offrant une nouvelle perspective pour les recherches en biologie chimique. Cela inclut l'étude des systèmes biologiques en utilisant des sondes chimiques qui peuvent subir des réactions sans interférer avec les processus biochimiques natifs .

Mécanisme D'action

Target of Action

3-Methyl-1,2,4-triazine is a derivative of the triazine family, which is known to interact with various targets. Triazine derivatives have been reported to inhibit targets like mTOR- kinase, PIP3-kinase, and epidermal growth factor . .

Mode of Action

Triazine herbicides, a related group of compounds, are known to inhibit the electron transport chain in the light-dependent reactions of photosynthesis . The 1,2,4-triazines can react with electron-rich dienophiles in an inverse electron demand Diels-Alder reaction . This might provide some insight into the potential mode of action of 3-Methyl-1,2,4-triazine.

Biochemical Pathways

Triazine derivatives are known to inhibit kinase pathways . The 1,2,4-triazines can react with alkynes to form pyridine rings , which might affect various biochemical pathways.

Pharmacokinetics

A study on a related compound, 6-hydroxy-1,2,4-triazine-3,5(2h,4h)-dione, showed that it is metabolically resistant to o-glucuronidation . This might suggest that 3-Methyl-1,2,4-triazine could have similar properties, potentially affecting its ADME properties and bioavailability.

Result of Action

Triazine derivatives are known to exhibit various biological activities, including antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-hiv, analgesic, and anti-protozoal effects .

Action Environment

Triazine herbicides, a related group of compounds, are known to be persistent in the environment . This might suggest that environmental factors such as soil composition and water availability could potentially influence the action and stability of 3-Methyl-1,2,4-triazine.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

3-Methyl-1,2,4-triazine, like other triazines, undergoes a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization

Cellular Effects

Triazine derivatives have been identified as having a range of biological activities, including antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, and anti-protozoal effects

Propriétés

IUPAC Name |

3-methyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c1-4-5-2-3-6-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAQLPFCVVKMSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178831 | |

| Record name | 1,2,4-Triazine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24108-33-6 | |

| Record name | 1,2,4-Triazine, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024108336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Triazine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 3-methyl-1,2,4-triazine?

A1: 3-Methyl-1,2,4-triazine has the molecular formula C4H5N3S []. The theoretical equilibrium and X-ray crystallographic structures show a high level of agreement [].

Q2: Are there different conformers of 3-methyl-1,2,4-triazine, and if so, which one is most stable?

A2: Theoretical calculations identified four different conformers of 3-methyl-1,2,4-triazine []. The lowest energy conformer is present both in solid state and in mesitylene solution, as confirmed by dipole-moment measurements [].

Q3: How can 3-methyl-1,2,4-triazine be synthesized with isotopic labeling?

A3: 3-Methyl-1,2,4-triazine-[4-15N] can be synthesized from acetonitrile-[15N] using established procedures []. This labeled compound was used to investigate the mechanism of its reaction with 1-diethylaminopropyne [].

Q4: How does 3-methyl-1,2,4-triazine react with 1-diethylaminopropyne?

A4: 3-Methyl-1,2,4-triazine undergoes a Diels-Alder reaction with 1-diethylaminopropyne, specifically a Diels-Alder reaction with inverse electron demand []. This reaction yields 4-diethylaminopyrimidines [].

Q5: Have any derivatives of 1,2,4-triazine been investigated for biological activity?

A5: Yes, research has explored the blood platelet aggregation inhibitory activity of 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine (anitrazafen) []. This research led to the synthesis and evaluation of various 2,3-diarylpyrazine and 2,3-diarylpyridine derivatives, some of which exhibited more potent inhibitory activity than anitrazafen [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

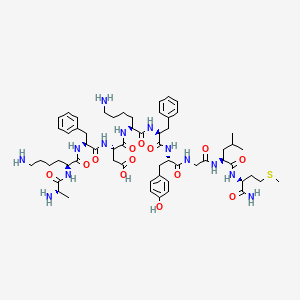

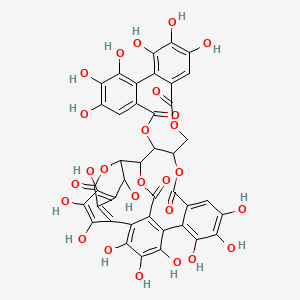

![2-[[(2S)-2-[[1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid](/img/structure/B1583133.png)